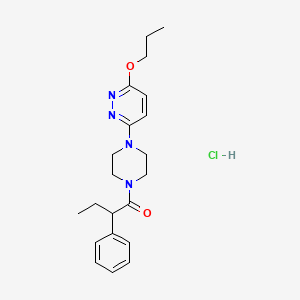

2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride" is a derivative within the class of piperazine compounds, which have been extensively studied for their potential pharmacological properties. Piperazine derivatives are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets. The compound is structurally related to other piperazine derivatives that have been synthesized and evaluated for their anti-malarial and anticancer activities, as well as their affinity to serotonin receptors .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the formation of the piperazine ring followed by the introduction of various substituents that confer the desired biological activity. In the case of the related compounds, the synthesis procedures have been confirmed by various spectroscopic methods such as IR, 1H NMR, and mass spectral data . These methods ensure the correct structure and purity of the synthesized compounds, which is crucial for their subsequent biological evaluation.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is critical in determining their biological activity. X-ray crystallography has been used to elucidate the structures of similar compounds, revealing the importance of certain functional groups and the overall conformation of the molecule . The presence of hydroxyl groups, aryl substituents, and the specific spatial arrangement of these groups can significantly influence the interaction of the compounds with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of these compounds can be exploited to further modify their structure and enhance their biological activity. For instance, the introduction of aryl or heteroaryl groups has been shown to yield compounds with significant anticancer properties . The intermolecular interactions, such as hydrogen bonding and C-H-π interactions, also play a role in the stability and reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. The presence of substituents like the propoxy group in the compound of interest may affect its lipophilicity, which in turn can influence its absorption and distribution in biological systems. The evaluation of these properties is essential for the development of piperazine derivatives as therapeutic agents .

Aplicaciones Científicas De Investigación

Antidepressant and Antianxiety Properties

A study conducted by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which share structural similarities with 2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride, found significant antidepressant and antianxiety activities in mice models. This research suggests potential applications of related compounds in mental health treatments (Kumar et al., 2017).

Antimalarial Activity

Compounds structurally similar to this compound have been investigated for their antimalarial properties. Research by Cunico et al. (2009) found that certain arylmethyl-piperazine derivatives exhibit significant antimalarial activity, indicating the potential of related compounds in the treatment of malaria (Cunico et al., 2009).

Neuroprotective Effects

A study by Lecanu et al. (2010) reported on a compound, SP-04, with a similar structure, which showed promising neuroprotective effects as a potential treatment for Alzheimer's disease. This research highlights the therapeutic potential of related compounds in neurodegenerative diseases (Lecanu et al., 2010).

Antimicrobial Activity

Research by J.R. Kumar (2017) on novel pyrimidines derived from piperazine chalcones, structurally related to this compound, demonstrated significant antibacterial and antifungal activities. This suggests potential applications in combating bacterial and fungal infections (J.R. Kumar, 2017).

Antioxidant Properties

A study on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives by Mallesha et al. (2014) showed that these compounds possess significant antioxidant properties. This research suggests the potential of similar compounds as antioxidants (Mallesha et al., 2014).

Anticancer Potential

Research by Murty et al. (2011) on novel pyridazin-3(2H)-one derivatives indicates that these compounds have potential anticancer activities against various human cancer cell lines. This suggests the possibility of similar compounds being developed as anticancer agents (Murty et al., 2011).

Mecanismo De Acción

Target of Action

It’s worth noting that piperazine derivatives, which are structurally similar to the compound , have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

Piperazine derivatives have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

It’s worth noting that piperazine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Piperazine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenyl-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]butan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2.ClH/c1-3-16-27-20-11-10-19(22-23-20)24-12-14-25(15-13-24)21(26)18(4-2)17-8-6-5-7-9-17;/h5-11,18H,3-4,12-16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDBOKLEMOBUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C(CC)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)

![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)

![6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2499291.png)